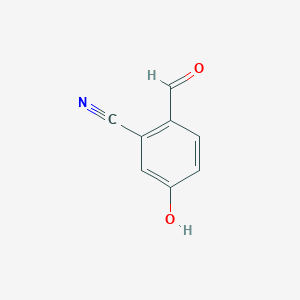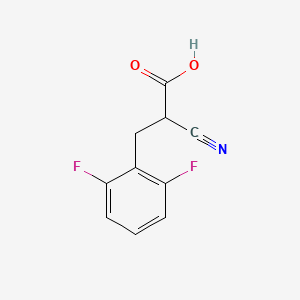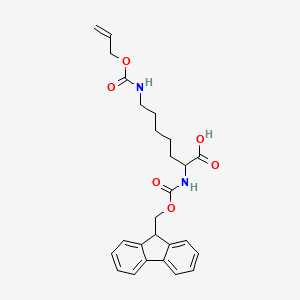
Fmoc-L-hlys(alloc)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-hlys(alloc), également connu sous le nom de Nα-Fmoc-Nε-Alloc-L-lysine, est un dérivé de la lysine principalement utilisé dans la synthèse peptidique. Le composé est caractérisé par la présence de deux groupes protecteurs : le groupe 9-fluorénylméthyloxycarbonyl (Fmoc) et le groupe allyloxycarbonyl (Alloc). Ces groupes protecteurs sont essentiels dans la synthèse peptidique en phase solide, permettant la déprotection sélective et la fonctionnalisation de la chaîne latérale de la lysine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Fmoc-L-hlys(alloc) implique généralement la réaction de la lysine avec l'ester N-hydroxysuccinimide Fmoc (Fmoc-OSu) et le chlorure d'allyloxycarbonyl (Alloc-Cl). La réaction se déroule dans des conditions douces, souvent en présence d'une base telle que la triéthylamine, pour donner le produit souhaité .
Méthodes de production industrielle
La production industrielle de Fmoc-L-hlys(alloc) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles, des étapes de purification et de l'assurance qualité pour garantir une pureté et un rendement élevés. Le composé est généralement produit sous forme de poudre et stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Fmoc-L-hlys(alloc) subit diverses réactions chimiques, notamment :
Réactions de déprotection : Le groupe Fmoc peut être éliminé à l'aide de pipéridine, tandis que le groupe Alloc peut être éliminé sélectivement à l'aide de catalyseurs au palladium(0) en présence d'une source de protons.
Réactions de substitution : La chaîne latérale de la lysine peut être fonctionnalisée davantage par des réactions de substitution nucléophile.
Réactifs et conditions communs
Déprotection du Fmoc : Pipéridine dans le diméthylformamide (DMF).
Déprotection de l'Alloc : Catalyseurs au palladium(0) tels que le tétrakis(triphénylphosphine)palladium(0) dans le dichlorométhane (CH₂Cl₂) avec de l'acide acétique (AcOH) et de la N-méthylmorpholine (NMM).
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés de lysine déprotégés et des peptides fonctionnalisés, qui peuvent être utilisés davantage dans diverses applications .
Applications de recherche scientifique
Fmoc-L-hlys(alloc) a un large éventail d'applications dans la recherche scientifique :
Biologie : Facilite l'étude des interactions protéine-protéine et le développement de sondes à base de peptides.
Médecine : Employé dans la conception de thérapies à base de peptides et de systèmes d'administration de médicaments.
Mécanisme d'action
Le mécanisme d'action du Fmoc-L-hlys(alloc) implique principalement son rôle de groupe protecteur dans la synthèse peptidique. Le groupe Fmoc protège l'extrémité amino de la lysine, tandis que le groupe Alloc protège la chaîne latérale. Ces groupes protecteurs peuvent être éliminés sélectivement dans des conditions spécifiques, permettant la synthèse par étapes de peptides avec une grande précision . Les cibles moléculaires et les voies impliquées comprennent l'activation de la chaîne latérale de la lysine pour une fonctionnalisation ultérieure et la formation de liaisons peptidiques .
Applications De Recherche Scientifique
Fmoc-L-hlys(alloc) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Fmoc-L-hlys(alloc) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of lysine, while the Alloc group protects the side chain. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides with high precision . The molecular targets and pathways involved include the activation of the lysine side chain for further functionalization and the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
Composés similaires
Fmoc-Lys(Fmoc)-OH : Un autre dérivé de la lysine avec une double protection Fmoc, utilisé pour des applications similaires dans la synthèse peptidique.
Fmoc-Lys(Boc)-OH : Contient un groupe protecteur tert-butoxycarbonyl (Boc) au lieu de Alloc, offrant des conditions de déprotection différentes.
Fmoc-Lys(Z)-OH : Présente un groupe protecteur benzyloxycarbonyl (Z), offrant une stratégie de protection alternative.
Unicité
Fmoc-L-hlys(alloc) est unique en raison de sa combinaison de groupes protecteurs Fmoc et Alloc, qui permet une déprotection orthogonale. Cette caractéristique permet la fonctionnalisation sélective de la chaîne latérale de la lysine, ce qui la rend très polyvalente pour la synthèse de structures peptidiques complexes .
Propriétés
Formule moléculaire |
C26H30N2O6 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-(prop-2-enoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C26H30N2O6/c1-2-16-33-25(31)27-15-9-3-4-14-23(24(29)30)28-26(32)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h2,5-8,10-13,22-23H,1,3-4,9,14-17H2,(H,27,31)(H,28,32)(H,29,30) |
Clé InChI |
KZCWEDOQGDZLTE-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)

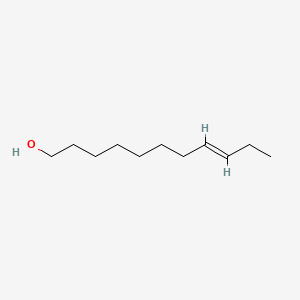

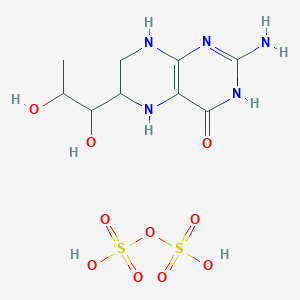
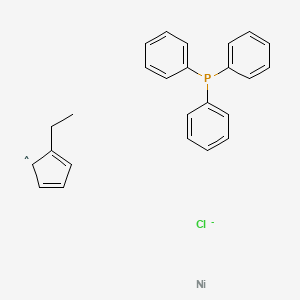

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
